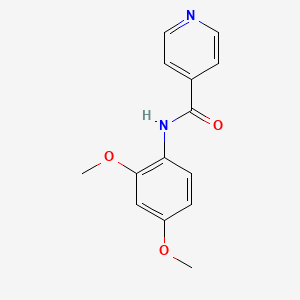

![molecular formula C23H30N4O3 B5548612 8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548612.png)

8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazaspirocyclic compounds, including the one , often involves multi-step synthetic pathways. These pathways may include key steps such as cyclization reactions, Michael addition reactions, and intramolecular cycloadditions. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized for screening as potential pharmacological agents, demonstrating the complexity and versatility of the synthetic approaches used for such compounds (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspirocyclic compounds is characterized by the presence of a spiro linkage connecting two or more rings, one of which typically contains nitrogen atoms. The specific arrangement of atoms and the stereochemistry of these molecules are crucial for their biological activity and chemical properties. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate their structures. For example, the crystal structures of related 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives have been determined, highlighting the diverse conformations that such compounds can adopt (Chiaroni et al., 2000).

Chemical Reactions and Properties

Diazaspirocyclic compounds can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to the presence of reactive functional groups and the strain induced by the spirocyclic structure. These reactions can be exploited to further modify the compound or to elucidate its reactivity patterns. For instance, the reactivity of diazaspirocyclic compounds with hydrazine hydrate has been explored to produce pyrazolecarbohydrazide derivatives, demonstrating the compounds' versatility in chemical transformations (Farag et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound 8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a part of a broader class of chemicals that have been explored for their synthesis and antihypertensive activity, among other pharmacological properties. Notably, the synthesis and evaluation of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have demonstrated their potential as antihypertensive agents, highlighting the significance of the spirocyclic diazaspiro[4.5]decane scaffold in medicinal chemistry (Caroon et al., 1981). Similarly, research into diazaspiro[4.5]deca- and tetrazaspiro[4.5]deca-diene derivatives underscores the versatility of the spirocyclic framework in generating compounds with potential biological activity (Farag et al., 2008).

Anticancer and Antidiabetic Potential

Spirothiazolidines analogs, including compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, have been developed as potential anticancer and antidiabetic agents. Their design targets specific biochemical pathways, showing significant activity against human breast carcinoma and liver carcinoma cell lines, and demonstrating therapeutic potential as enzyme inhibitors in diabetes management (Flefel et al., 2019).

Pharmacological Evaluations

The pharmacological evaluations of new spirohydantoin derivatives, including those based on the diazaspiro[4.5]decane system, have shown varied bioactivities, particularly in the modulation of neurotransmitter receptors. This indicates their potential application in treating neurological and psychiatric disorders by targeting specific receptor subtypes (Czopek et al., 2016).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-25-21(18-7-8-18)19(15-24-25)16-26-11-9-23(10-12-26)17-27(22(28)30-23)13-14-29-20-5-3-2-4-6-20/h2-6,15,18H,7-14,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSXZVPRRODVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)CN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)